molecular formula C13H9F2N3O B1224346 N-[(2,4-difluorophenyl)methylideneamino]pyridine-4-carboxamide

N-[(2,4-difluorophenyl)methylideneamino]pyridine-4-carboxamide

Cat. No.: B1224346
M. Wt: 261.23 g/mol
InChI Key: YCDHFVFVOTXUPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(2,4-difluorophenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2,4-difluorophenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 2,4-difluorobenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(2,4-difluorophenyl)methylidene]pyridine-4-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(2,4-difluorophenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of the corresponding amine and aldehyde.

    Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atoms.

Mechanism of Action

The mechanism of action of N’-[(2,4-difluorophenyl)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. This property is utilized in various catalytic and biological processes. The compound can interact with molecular targets such as enzymes, inhibiting their activity and thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(2,4-difluorophenyl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of both fluorine atoms on the phenyl ring and the pyridine ring. This combination imparts distinct electronic properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H9F2N3O

Molecular Weight

261.23 g/mol

IUPAC Name

N-[(2,4-difluorophenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C13H9F2N3O/c14-11-2-1-10(12(15)7-11)8-17-18-13(19)9-3-5-16-6-4-9/h1-8H,(H,18,19)

InChI Key

YCDHFVFVOTXUPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C=NNC(=O)C2=CC=NC=C2

Synonyms

2,4-DFBIH
2,4-difluorobenzaldehyde isonicotinoylhydrazone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.